molecular formula C7H11ClO3 B13026570 3-Chloro-5-methyl-2-oxohexanoic acid CAS No. 90012-68-3

3-Chloro-5-methyl-2-oxohexanoic acid

Cat. No.: B13026570
CAS No.: 90012-68-3
M. Wt: 178.61 g/mol
InChI Key: DVSDDXLMXJZHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-5-methyl-2-oxohexanoic acid is an organic compound with the molecular formula C7H11ClO3 It is a derivative of hexanoic acid, featuring a chlorine atom at the third position, a methyl group at the fifth position, and a keto group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methyl-2-oxohexanoic acid typically involves the chlorination of 5-methyl-2-oxohexanoic acid. This can be achieved through the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methyl-2-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products

    Oxidation: Formation of this compound derivatives with additional oxygen-containing functional groups.

    Reduction: Production of 3-chloro-5-methyl-2-hydroxyhexanoic acid.

    Substitution: Generation of various substituted hexanoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-methyl-2-oxohexanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be utilized in studies involving enzyme inhibition and metabolic pathways.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methyl-2-oxohexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and keto group play a crucial role in its reactivity and binding affinity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by altering the enzyme’s conformation.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-oxohexanoic acid: Lacks the chlorine atom, resulting in different reactivity and applications.

    3-Chloro-2-oxohexanoic acid: Similar structure but without the methyl group, affecting its chemical properties.

    3-Chloro-5-methylhexanoic acid:

Uniqueness

3-Chloro-5-methyl-2-oxohexanoic acid is unique due to the presence of both a chlorine atom and a keto group, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

90012-68-3

Molecular Formula

C7H11ClO3

Molecular Weight

178.61 g/mol

IUPAC Name

3-chloro-5-methyl-2-oxohexanoic acid

InChI

InChI=1S/C7H11ClO3/c1-4(2)3-5(8)6(9)7(10)11/h4-5H,3H2,1-2H3,(H,10,11)

InChI Key

DVSDDXLMXJZHHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.